![molecular formula C12H10BrNO2 B1470015 1-[(3-Bromphenyl)methyl]-1H-Pyrrol-3-carbonsäure CAS No. 1539256-70-6](/img/structure/B1470015.png)
1-[(3-Bromphenyl)methyl]-1H-Pyrrol-3-carbonsäure
Übersicht
Beschreibung
The compound “1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a bromophenyl group, and a carboxylic acid group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The phenyl group is a functional group with the formula -C6H5. The bromophenyl group is a phenyl group substituted with a bromine atom. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, bromophenyl group, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom in the bromophenyl group could be reactive in certain conditions, and the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Pyrazol-haltige Verbindungen, wie z. B. "1-[(3-Bromphenyl)methyl]-1H-Pyrrol-3-carbonsäure", sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter potente antileishmaniale und antimalaria-Aktivitäten . So wurden einige Hydrazin-gekoppelte Pyrazole synthetisiert und gegen einen klinischen Isolat von Leishmania aethiopica und Plasmodium berghei-infizierte Mäuse getestet . Die Ergebnisse zeigten, dass diese Verbindungen eine überlegene Antileishmanial-Aktivität aufwiesen .
Synthese von Monoisomeren Phthalocyaninen
Diese Verbindung wird zur Synthese und Charakterisierung von monoisomeren 1,8,15,22-substituierten Phthalocyaninen verwendet . Diese Phthalocyanine haben verschiedene Anwendungen in Bereichen wie organischen Solarzellen, photodynamischer Therapie und Gassensoren .
Synthese von Phthalocyanin-Fullerene-Dyaden
Neben Phthalocyaninen wird diese Verbindung auch zur Synthese von Phthalocyanin-Fullerene-Dyaden verwendet . Diese Dyaden werden aufgrund ihrer hervorragenden Elektronenakzeptor-Eigenschaften in photovoltaischen Geräten eingesetzt .
Antifungal-Aktivitäten
Die Verbindung wurde auf ihre in-vitro-Antifungal-Aktivität gegen die Fusarium oxysporum f.sp. albedinis FAO-Pilzstämme . Sie zeigt eine moderate Aktivität mit einer Hemmung von 46% .
Antibakterielle Aktivitäten
Obwohl die Verbindung auch gegen drei Bakterienstämme (Escherichia coli, Bacillus subtilis und Micrococcus luteus) getestet wurde, wurde keine signifikante Wirkung gegen diese Organismen beobachtet .
DFT-Studien und biologische Aktivität
Die Verbindung wurde mit Hilfe von Dichtefunktionaltheorie (DFT)-Methoden mit den BLYP-, PW91-, PWC-Funktionalen und dem 6-31G*-Basissatz untersucht . Die Elektronendichten und die HOMO-LUMO-Lücke wurden berechnet, was eine Bewertung der Molekülstabilität ermöglicht .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDRWVYAPWKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
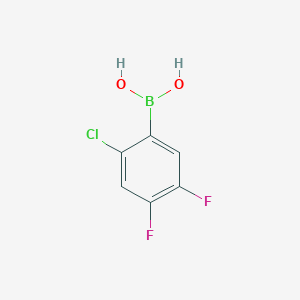
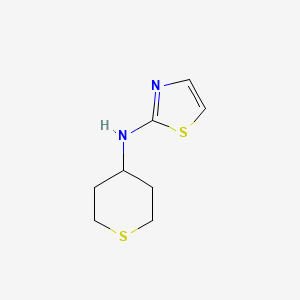
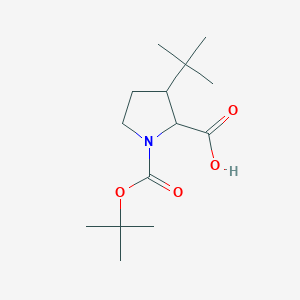
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
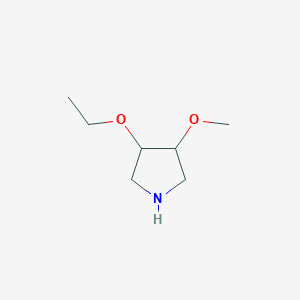

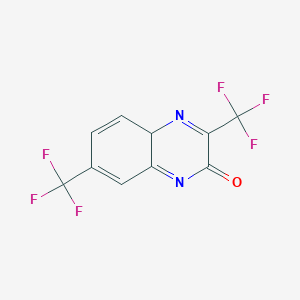
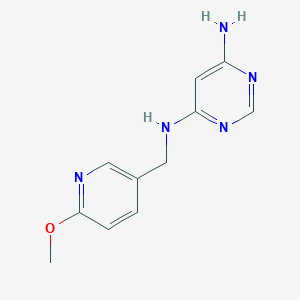
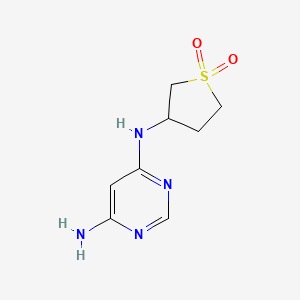



![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
